CD161 -

CD161

Catalog Number: EVT-263224
CAS Number:
Molecular Formula: C26H21N5O2
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CD-161 is a potent and orally bioavailable BET inhibitor. CD-161 has excellent microsomal stability and good oral pharmacokinetics in rats and mice. Orally administered, CD-161 achieves significant antitumor activity in the MV4-11 leukemia and MDA-MB-231 triple-negative breast cancer xenograft models in mice.
Source and Classification

CD161 is classified as a member of the natural killer cell receptor family and is encoded by the KLRB1 gene located on chromosome 12 in humans. It is primarily expressed on NK cells, CD8+ T cells, and certain subsets of CD4+ T cells. The expression of CD161 can be influenced by various cytokines, particularly interleukin-12, which enhances its transcription and surface expression .

Synthesis Analysis

Methods and Technical Details

The synthesis of CD161 involves transcriptional regulation initiated by various cytokines. For instance, interleukin-12 significantly upregulates CD161 expression in NK cells through specific transcription factors such as Egr-1, JunB, and c-Fos. Techniques like Northern blotting and quantitative real-time polymerase chain reaction (qRT-PCR) are commonly employed to analyze the expression levels of CD161 in different cell types .

In experimental settings, total RNA is extracted from NK cells or T cells treated with cytokines, followed by cDNA synthesis and amplification for expression analysis. The use of bioinformatics tools like Gene Set Enrichment Analysis (GSEA) allows researchers to assess the functional pathways associated with CD161 expression in various contexts .

Molecular Structure Analysis

Structure and Data

The molecular structure of CD161 consists of an extracellular domain that contains a C-type lectin-like domain responsible for ligand binding, a transmembrane region, and a cytoplasmic tail that mediates signaling pathways upon ligand engagement. Structural studies reveal that the extracellular domain interacts with specific ligands on target cells, triggering downstream signaling cascades that influence immune responses .

The protein structure data can be analyzed using tools such as Protein Data Bank (PDB) for detailed insights into its three-dimensional conformation. This structural understanding is crucial for developing targeted therapies that modulate CD161 activity.

Chemical Reactions Analysis

Reactions and Technical Details

CD161 participates in several biochemical reactions within immune cells. Upon binding to its ligands, it can initiate signaling pathways that lead to cellular activation or inhibition. The primary reactions involve phosphorylation events mediated by various kinases that alter the functional state of NK cells and T cells.

For example, the engagement of CD161 can enhance the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are pivotal for effective immune responses against tumors . Understanding these reactions is essential for designing interventions that exploit CD161's role in immune modulation.

Mechanism of Action

Process and Data

The mechanism of action of CD161 involves its role as an immune checkpoint receptor. When engaged by specific ligands on target cells, CD161 transmits inhibitory signals that can dampen NK cell activity and cytokine production. This process is crucial for maintaining immune homeostasis but can be exploited by tumors to evade immune detection.

Recent research indicates that high expression levels of CD161 on T cells correlate with better clinical outcomes in certain cancers, suggesting that enhancing CD161 signaling may improve therapeutic efficacy . The interplay between CD161 expression and tumor microenvironment factors further complicates its role in cancer immunology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CD161 is a glycoprotein with a molecular weight typically around 40 kDa. It exhibits properties characteristic of membrane proteins, including hydrophobic regions facilitating membrane integration. The glycosylation patterns of CD161 can influence its stability and interactions with other proteins.

Studies have shown that the expression levels of CD161 can vary significantly among individuals based on genetic factors and environmental influences. These variations may impact the efficacy of therapies targeting this receptor .

Applications

Scientific Uses

CD161 has emerged as a significant target in cancer immunotherapy due to its role in regulating immune responses. Its potential applications include:

  • Biomarker Development: As a prognostic biomarker for various cancers, high levels of CD161 expression have been associated with favorable patient outcomes.
  • Therapeutic Targeting: Antibodies or small molecules designed to enhance or inhibit CD161 function could be developed to improve cancer treatments.
  • Immuno-Oncology Research: Understanding the role of CD161 in tumor immunity can lead to novel therapeutic strategies aimed at enhancing anti-tumor responses while minimizing adverse effects.
Molecular Characterization of CD161

Genomic Structure and Protein Domains of KLRB1

The KLRB1 gene, located on chromosome 12p13.31 in humans, encodes the CD161 protein (also known as NKR-P1A). The gene spans approximately 13.3 kb and consists of 6 exons [2] [9]. Alternative splicing generates multiple transcript variants, though the dominant isoform is a type II transmembrane protein featuring:

  • An N-terminal cytoplasmic domain
  • A transmembrane region
  • A C-terminal extracellular C-type lectin-like domain (CTLD) of ~120 amino acids [1] [9].

The CTLD lacks calcium-binding residues typical of classical C-type lectins but retains a conserved disulfide bond structure critical for ligand recognition. CD161 forms homodimers via cysteine residues (Cys94 and Cys109) in the extracellular domain, essential for its receptor function [7] [9]. Post-translational modifications include N-linked glycosylation at Asn120, which influences protein stability but not ligand binding [7].

Table 1: Genomic and Structural Features of KLRB1

FeatureDetail
Genomic LocationChromosome 12p13.31 (GRCh38.p14)
Gene ID3820
Exon Count6
Protein Length231 amino acids (isoform 1)
Key DomainsCytoplasmic tail (residues 1-11), Transmembrane (12-34), CTLD (94-212)
Quaternary StructureDisulfide-linked homodimer
Conserved MotifsCys94-Cys109 disulfide bond; Glycosylation at Asn120

Ligand Interactions: LLT1 (CLEC2D) and Other Binding Partners

CD161 primarily binds Lectin-like Transcript 1 (LLT1, CLEC2D), a ligand belonging to the C-type lectin-related (Clr) family. LLT1 is expressed on activated dendritic cells, B cells, and epithelial cells, forming homodimers that engage CD161 with low affinity (K~D~ ≈ 48 μM) [3] [7] [10]. This interaction triggers inhibitory signaling in natural killer (NK) cells and subsets of T cells, dampening cytotoxic responses [3] [6].

Beyond LLT1, CD161 interacts with:

  • PILAR (CLEC2A): Misidentified as a CD161 ligand historically; actually binds NKp65 [7].
  • Clr-b (Clec2d): A rodent ligand with structural homology to LLT1; binds mouse NKR-P1B [8].
  • Viral ligands: LLT1 induction by pathogens like SARS-CoV-2 and RSV enhances CD161-mediated immunosuppression [9] [10].

Table 2: CD161 Ligands and Binding Specificities

LigandGene SymbolExpression PatternBinding AffinityFunctional Outcome
LLT1CLEC2DActivated B cells, DCs, tumor cellsLow (KD ≈48 μM)Inhibitory signaling
Clr-bClec2dBroad hematopoietic expressionNot quantifiedInhibitory (in rodents)
PILAR*CLEC2AProliferating lymphocytesNoneNon-binder

Note: PILAR does not bind CD161 despite historical claims [7]

Signaling Pathways Activated by CD161 Engagement

CD161 signaling diverges between NK cells and T cells:

  • In NK cells, LLT1 binding recruits acid sphingomyelinase (ASM) via the cytoplasmic domain, generating ceramide that amplifies inhibitory signals. This suppresses cytotoxicity and IFN-γ production [4] [10]. Antibody blockade of CD161 in glioblastoma models enhances NK-mediated tumor lysis by 40-60% [3].
  • In T cells, CD161 lacks intrinsic inhibitory motifs but associates with tyrosine phosphatases (e.g., SHP-1). CRISPR knockout of KLRB1 in glioma-infiltrating T cells augments TCR signaling and cytokine secretion (e.g., IL-2, TNF-α) [1] [6]. Paradoxically, CD161+ T cells co-express the transcription factor SOX4, which amplifies TCR responses to suboptimal antigen doses. This suggests context-dependent roles: inhibition in inflamed microenvironments vs. costimulation in low-antigen settings [6].

Key pathways modulated:

  • Ceramide-dependent apoptosis: ASM activation by CD161 engagement increases ceramide, inducing pro-apoptotic signals in effector lymphocytes [4].
  • TCR signal modulation: In CD4+ T cells, CD161 downregulates Zap70 phosphorylation but synergizes with IL-12/IL-18 to enhance IFN-γ production [6].
  • Cytoskeletal reorganization: Ceramide alters membrane fluidity, impairing immunological synapse formation in NK cells [4].

Table 3: Signaling Molecules in CD161 Pathways

Effector MoleculeCell TypeFunctionDownstream Effect
Acid sphingomyelinaseNK cellsCeramide generationInhibits cytotoxicity
SHP-1T cellsDephosphorylation of TCR signaling kinasesAttenuates activation
SOX4CD4+ T cellsAmplifies TCR signalingEnhances response to low antigen
CeramideAllMembrane raft disruptionImpairs synapse formation

Comparative Biology: CD161 vs. Rodent NKRP1 Orthologs

The human KLRB1/CD161 system is simpler than its rodent counterparts:

  • Gene complexity: Humans possess a single KLRB1 gene, whereas mice have ≥7 Nkrp1 genes (e.g., Klrb1a, Klrb1c) and rats have ≥4, clustered in the NK gene complex (NKC) [8] [9]. Mouse Nkrp1 genes exhibit strain-specific polymorphisms (e.g., Klrb1c encodes activating NKR-P1C in C57BL/6 mice), while human KLRB1 is highly conserved [8].
  • Ligand-receptor interactions: Human CD161 binds exclusively to LLT1. In contrast, mouse NKR-P1 receptors engage multiple Clr ligands:
  • NKR-P1B/D binds Clr-b
  • NKR-P1F binds Clr-c, -d, -g
  • NKR-P1G binds Clr-f [8].
  • Functional divergence:
  • Human CD161 is predominantly inhibitory in NK cells.
  • Mouse NKR-P1A and NKR-P1F are activating receptors (lack ITIMs, associate with FcRγ), while NKR-P1B/D is inhibitory [8].

Table 4: Cross-Species Comparison of CD161/NKRP1 Systems

FeatureHumanMouseRat
Gene SymbolKLRB1Klrb1a, b, c, f, gKlrb1a, b, c, f
Receptor ChainsCD161 (homodimer)NKR-P1A, B, C, F, GNKR-P1A, B, C, F
Key LigandLLT1 (CLEC2D)Clr-b (Clec2d) for NKR-P1BClr-11 for NKR-P1A/B
SignalingInhibitory (ITIM+)Activating/inhibitory mixedActivating dominant
ExpressionNK, T, NKT cellsNK cells (subset-specific)NK cells (broad)

Rodent models thus incompletely recapitulate human CD161 biology due to:

  • Ligand redundancy: Multiple Clr ligands in mice vs. single LLT1 in humans.
  • Opposing signals: Activating NKR-P1 receptors in rodents lack human orthologs [8] [9].

Properties

Product Name

CD161

IUPAC Name

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)

InChI Key

AEANZCXROGPSBY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC

Solubility

Soluble in DMSO

Synonyms

CD-161; CD161; CD 161.

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC

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